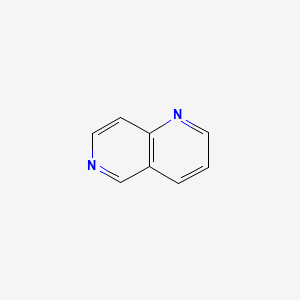












|
REACTION_CXSMILES
|
O[CH2:2][CH:3]([CH2:5]O)O.[N+](C1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O.[NH2:21][C:22]1[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=1.[OH-].[Na+]>O>[N:21]1[C:22]2[C:23](=[CH:24][N:25]=[CH:26][CH:27]=2)[CH:5]=[CH:3][CH:2]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
138.15 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
56.46 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=NC=C1
|
|
Name
|
ice water
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
to stir until it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
mix" (
|
|
Type
|
CUSTOM
|
|
Details
|
to 80°
|
|
Type
|
TEMPERATURE
|
|
Details
|
was subsequently heated to 135° for 48 hours
|
|
Duration
|
48 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting thick precipitate was removed by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with methylene chloride (2×2 l)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a crude product, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (98:2 methylene chloride:methanol)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC2=CN=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 18% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |